Chiral Enantiomer: A Structural Basis for Differential Binding
The (R)-enantiomer of 1-(pyridin-2-ylmethyl)piperidin-3-ol is a defined chiral entity (CAS 200113-14-0 for the racemate, with the R-enantiomer available as a specific research chemical ). The presence of the chiral center at the 3-hydroxyl position is a key structural feature that differentiates it from non-chiral analogs [1]. In a related series of piperidine-based CCR5 antagonists, the chirality at a similar position was found to be crucial; for example, an (R)-enantiomer in that series exhibited a 25-fold higher antiviral potency compared to its (S)-enantiomer, with IC50 values of 0.6 nM vs 15 nM, respectively [2]. While not a direct measurement of this compound, this is a class-level inference that the chirality of the 3-hydroxy-piperidine motif is a critical driver of biological activity and that the (R)-enantiomer may offer a distinct activity profile compared to the (S)-enantiomer.
| Evidence Dimension | Stereochemical purity and its impact on biological activity |
|---|---|
| Target Compound Data | (R)-enantiomer (defined stereocenter) |
| Comparator Or Baseline | (S)-enantiomer or racemate (CAS 200113-14-0) |
| Quantified Difference | Inferred to be significant based on a 25-fold potency difference observed for a closely related class of CCR5 antagonists |
| Conditions | In vitro antiviral assay against HIV-1 (R5) in a CCR5 antagonist program |
Why This Matters
Procuring the specific (R)-enantiomer, rather than a racemic mixture or the (S)-enantiomer, is essential for any project where stereospecific target engagement is required, as the incorrect stereoisomer may have no or even antagonistic effects.
- [1] PubChem. (2025). 1-(2-Pyridinylmethyl)-3-piperidinol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2858522. View Source
- [2] Lynch, C. L., Hale, J. J., Budhu, R. J., Gentry, A. L., Mills, S. G., Chapman, K. T., ... & Young, M. A. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists bearing a pyridin-2-ylmethylamine side chain. Part 1: Discovery of a new series of potent and selective CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(6), 1171-1175. View Source
